molecular formula C23H25NO4 B2614395 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid CAS No. 2219408-44-1

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid

Cat. No.: B2614395
CAS No.: 2219408-44-1
M. Wt: 379.456
InChI Key: FJHRAPRULCGOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Scientific Research Applications

Protection of Hydroxy-Groups
The Fmoc group has been extensively used to protect hydroxy-groups during the synthesis of complex molecules. This strategy is particularly valuable in synthesizing peptides and nucleic acids, where the Fmoc group's stability under base conditions and easy removal under mild basic conditions without affecting other sensitive functional groups is crucial (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids
The Fmoc group facilitates the synthesis of structurally diverse N-substituted hydroxamic acids. This application is particularly relevant in the development of pharmacologically active compounds, showcasing the group's versatility in facilitating complex organic transformations (Mellor & Chan, 1997).

Tritiation of Carcinogenic Compounds
Research has explored the selective tritiation of methylene carbon atoms in carcinogenic fluorenylhydroxamic acids. This work is significant for studying the metabolic fate and mechanism of action of carcinogens, highlighting the fluorene derivatives' role in labeling studies (Gutmann & Bell, 1974).

Oligomer Synthesis from Sugar Amino Acids
The Fmoc-protected sugar amino acids derived from neuraminic acids have been used to synthesize oligomers. This application demonstrates the utility of Fmoc chemistry in constructing complex oligosaccharide structures, potentially relevant for developing new materials and biological probes (Gregar & Gervay-Hague, 2004).

Development of Fluorescent Materials
Innovative research has led to the development of new classes of poly-functionalized nicotinonitriles incorporating fluorene moieties for potential application in materials science. These compounds exhibit strong blue-green fluorescence emission, underscoring the fluorene derivatives' contribution to advancing fluorescent materials technology (Hussein, El Guesmi, & Ahmed, 2019).

Solid-Phase Peptide Synthesis
The Fmoc amino acids have revolutionized solid-phase peptide synthesis (SPPS), offering an orthogonal strategy that facilitates the synthesis of biologically active peptides and small proteins. This application highlights the critical role of Fmoc chemistry in peptide synthesis, providing researchers with a versatile and efficient methodology (Fields & Noble, 2009).

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)15(13-21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHRAPRULCGOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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